molecular formula C19H14F3N3O B2739487 N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide CAS No. 1903404-09-0

N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2739487
CAS No.: 1903404-09-0
M. Wt: 357.336
InChI Key: TWTNGRQNYPOPPB-UHFFFAOYSA-N
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Description

N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 2,3'-bipyridine moiety, a scaffold frequently investigated for its potential to interact with biological targets. Research on similar bipyridinyl compounds has shown that such structures can act as potent antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1), a channel protein implicated in neuropathic pain . The molecule also contains a 4-(trifluoromethyl)benzamide group. The trifluoromethyl group is a common pharmacophore in drug design due to its electron-withdrawing properties, which can influence a molecule's binding affinity, metabolic stability, and overall bioavailability . Benzamide derivatives are known to provide structural rigidity and are explored for a broad spectrum of pharmacological activities . This combination of features makes this compound a valuable building block for researchers developing and studying novel therapeutic agents. It can be used in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in synthetic organic chemistry. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)16-7-5-13(6-8-16)18(26)25-12-15-4-2-10-24-17(15)14-3-1-9-23-11-14/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTNGRQNYPOPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Amide bond formation: The final step involves the coupling of the bipyridine moiety with the trifluoromethyl-substituted benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under certain conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds with trifluoromethyl and bipyridine moieties exhibit significant anticancer activities. For instance, derivatives containing similar functional groups have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain trifluoromethyl pyrimidine derivatives showed moderate anticancer activities against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines at concentrations of 5 μg/ml, although these were less potent than doxorubicin . This suggests that N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide may also possess similar properties worth investigating.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through the synthesis of related derivatives. For example, a series of trifluoromethyl pyrimidine derivatives were found to exhibit antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml, indicating a promising avenue for further research into the antimicrobial properties of this compound .

Materials Science

Photocatalysis

The incorporation of bipyridine ligands in coordination complexes has been shown to enhance the photocatalytic properties of metal complexes. For instance, iridium(III) complexes using bipyridine ligands have been reported to exhibit efficient photocatalytic activity in organic transformations. The presence of the trifluoromethyl group can further enhance the stability and reactivity of these complexes, making this compound a candidate for developing advanced photocatalysts .

Catalysis

Organometallic Chemistry

This compound can serve as a ligand in organometallic chemistry. The bipyridine moiety is known for its ability to coordinate with transition metals, enhancing catalytic activity in various reactions including cross-coupling and C-H activation processes. Such applications are critical in the synthesis of complex organic molecules and materials.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityTrifluoromethyl pyrimidine derivatives showed moderate activity against PC3 and K562 cells at 5 μg/ml .
Study 2Antimicrobial PropertiesCertain derivatives exhibited antifungal activity against B. cinerea with inhibition rates exceeding 90% at 50 μg/ml .
Study 3PhotocatalysisBipyridine-based iridium complexes demonstrated enhanced photocatalytic efficiency in organic reactions .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The bipyridine moiety can coordinate with metal ions, affecting various biological processes.

    Pathways: The compound can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Example Compound from The patent document () describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53). Key differences include:

  • Core Scaffold : Pyrazolo[3,4-d]pyrimidine vs. bipyridine.
  • Substituents : Fluorinated chromen and benzamide groups vs. trifluoromethyl benzamide.
  • Physicochemical Properties :
Property Target Compound Example 53 ()
Molecular Weight ~375 g/mol (estimated) 589.1 g/mol
Melting Point Not reported 175–178°C
Key Functional Groups Bipyridine, CF₃ Pyrazolo-pyrimidine, Fluorophenyl

Functional Implications

  • The bipyridine in the target compound may offer greater conformational flexibility compared to the rigid pyrazolo-pyrimidine core in Example 53.
  • The CF₃ group enhances membrane permeability compared to the polar fluorophenyl and sulfonamide groups in Example 53 .

Binding Affinity Predictions Using Glide XP ()

The Glide XP scoring function () emphasizes hydrophobic enclosure and hydrogen-bonding motifs. Applied to the target compound:

  • Hydrogen Bonding : The pyridine nitrogens and amide carbonyl could engage in neutral-neutral hydrogen bonds, a feature correlated with high docking scores in Glide XP .

Comparison with Example 53
Example 53’s fluorophenyl and chromen groups likely contribute to stronger hydrophobic interactions but may introduce steric hindrance. The target compound’s smaller size (~375 g/mol vs. 589 g/mol) could improve bioavailability.

Challenges

  • Steric hindrance during bipyridine functionalization.
  • Stability of the CF₃ group under reaction conditions.

Biological Activity

N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide, with the CAS number 1903404-09-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₁₉H₁₄F₃N₃O
  • Molecular Weight : 357.3 g/mol
  • Structural Features : The compound contains a bipyridine moiety and a trifluoromethyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bipyridine structure is known for its role in coordinating metal ions, which can enhance the compound's activity against various biological pathways.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of bipyridine have shown effectiveness against Staphylococcus aureus and other pathogens, indicating potential for this compound in antimicrobial applications .
  • Anticancer Activity : Some bipyridine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group may enhance lipophilicity and cellular uptake, further contributing to anticancer efficacy .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds suggest that bipyridine derivatives can inhibit kinases and other enzymes critical in cancer metabolism .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of similar bipyridine compounds demonstrated that modifications in the molecular structure significantly influenced activity. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency against bacterial strains compared to their unsubstituted counterparts .

CompoundMIC (µg/mL)Target Pathogen
125Staphylococcus aureus
250Candida albicans
312.5Escherichia coli

Study 2: Anticancer Properties

In vitro studies on related benzamide derivatives revealed that they could induce apoptosis in cancer cell lines. For instance, a related compound demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM against breast cancer cells .

CompoundIC50 (µM)Cancer Cell Line
N-(Bipyridinyl) Benzamide15MCF-7
Trifluoromethyl Derivative10HeLa

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